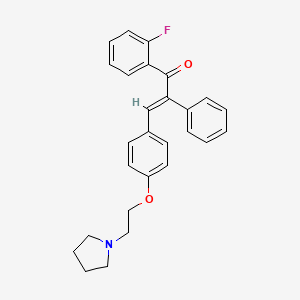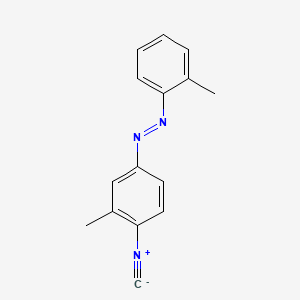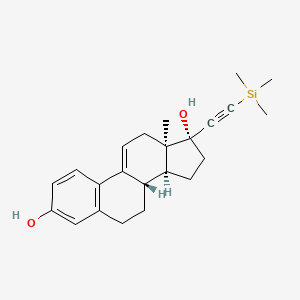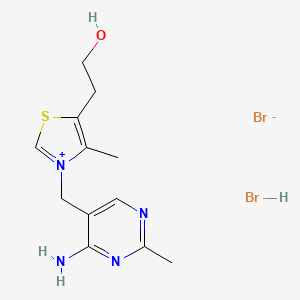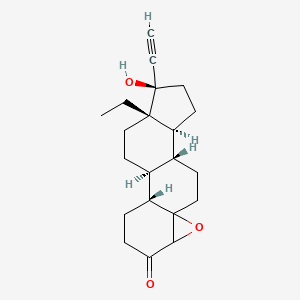
4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17Alpha-pregn-20-yn-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17Alpha-pregn-20-yn-3-one is a synthetic steroidal compound with the molecular formula C21H28O3 and a molecular weight of 328.45 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17Alpha-pregn-20-yn-3-one involves multiple steps, starting from readily available steroidal precursorsThe reaction conditions typically involve the use of strong bases and oxidizing agents to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17Alpha-pregn-20-yn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the epoxy group or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles: Such as hydroxide ions (OH-) and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17Alpha-pregn-20-yn-3-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17Alpha-pregn-20-yn-3-one involves its interaction with specific molecular targets, such as hormone receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved include the regulation of steroid hormone biosynthesis and metabolism .
Comparaison Avec Des Composés Similaires
4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17Alpha-pregn-20-yn-3-one is unique compared to other similar compounds due to its specific structural features, such as the epoxy group and the ethyl substitution at the 13 position. Similar compounds include:
Levonorgestrel: A synthetic progestogen with a similar steroidal structure.
Norgestrel: Another synthetic progestogen with slight structural differences
These compounds share some biological activities but differ in their potency, receptor affinity, and pharmacokinetic properties.
Propriétés
Formule moléculaire |
C21H28O3 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(1S,2R,11R,12S,15R,16S)-16-ethyl-15-ethynyl-15-hydroxy-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one |
InChI |
InChI=1S/C21H28O3/c1-3-19-10-7-14-13(15(19)9-11-20(19,23)4-2)8-12-21-16(14)5-6-17(22)18(21)24-21/h2,13-16,18,23H,3,5-12H2,1H3/t13-,14+,15+,16-,18?,19+,20+,21?/m1/s1 |
Clé InChI |
QAADEDKZKKRMIM-DKFSCDSJSA-N |
SMILES isomérique |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC45[C@@H]3CCC(=O)C4O5 |
SMILES canonique |
CCC12CCC3C(C1CCC2(C#C)O)CCC45C3CCC(=O)C4O5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzoic acid, 2-[(3,4-dimethylphenyl)amino]-](/img/structure/B13421536.png)
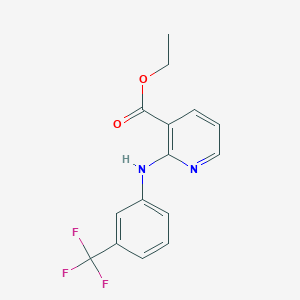
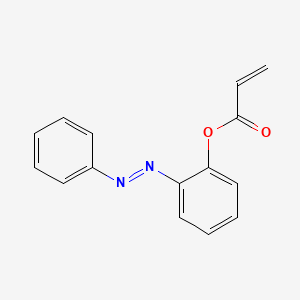

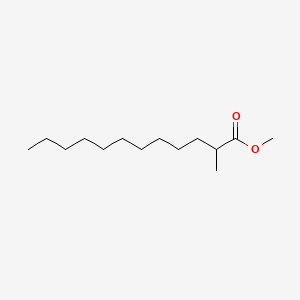
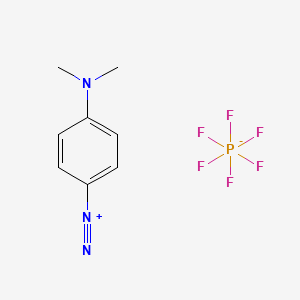
![(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B13421573.png)

